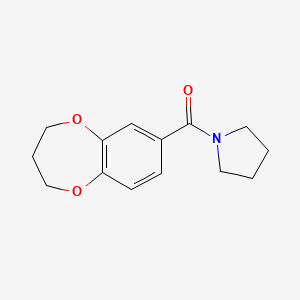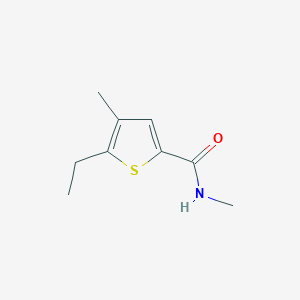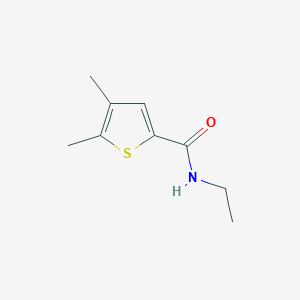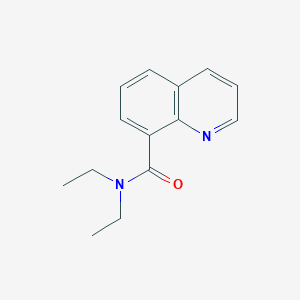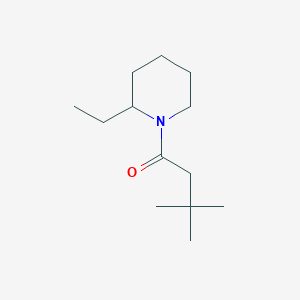
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is an organic compound with potential applications in scientific research. MQM is a derivative of quinoxaline and piperidine, both of which are widely used in medicinal chemistry. MQM has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its potential to have multiple biological activities. This means that it could be used in a range of studies, from cancer research to neurological disorders. Another advantage is that (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is relatively easy to synthesize, making it accessible to researchers.
One limitation of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Another limitation is that (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has not yet been extensively studied in vivo, meaning that its potential toxicity and side effects are not fully known.
Zukünftige Richtungen
For research include the development of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone derivatives with improved activity and further studies on its safety for use in humans.
Synthesemethoden
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromoquinoxaline with methylamine to form 2-(methylamino)quinoxaline. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to form (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. The final product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have a range of biological activities, including antitumor, antiviral, and antimicrobial properties. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZPPNIQFBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
